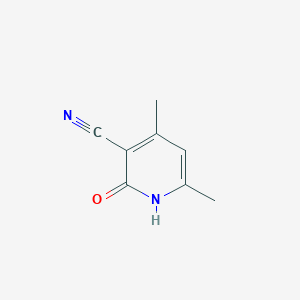

3-Cyano-4,6-dimethyl-2-hydroxypyridine

Overview

Description

3-Cyano-4,6-dimethyl-2-hydroxypyridine (CAS 769-28-8) is a heterocyclic compound with the molecular formula C₈H₈N₂O. It is a white crystalline solid with a melting point of 285–287°C and a boiling point of 385.1°C at 760 mmHg . The compound features a pyridine core substituted with a hydroxyl group at position 2, cyano at position 3, and methyl groups at positions 4 and 5. Its synthesis typically involves condensation reactions, such as the reflux of cyanothioacetamide with acetylacetone in ethanol .

Notably, it is classified as a hazardous substance (GHS07) with acute toxicity risks (H302, H312, H332) and irritant properties (H315, H319, H335) . It is primarily utilized as a pharmaceutical intermediate and has been studied for its toxicity in Tetrahymena pyriformis models .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-4,6-dimethyl-2-hydroxypyridine can be synthesized through the reaction of acetylacetone and cyanoacetamide in a water/ethanol mixture, using piperidine as a catalyst . The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of corresponding pyridine carboxylic acids.

Reduction: Formation of 3-amino-4,6-dimethyl-2-hydroxypyridine.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Derivatives

The compound serves as a precursor for synthesizing various pyridine derivatives. A notable method involves a one-pot reaction using acetylacetone and malononitrile in the presence of ammonium acetate, yielding high-purity products such as 3-cyano-4,6-dimethyl-2-pyridone and 2-amino-3-cyano-4,6-dimethylpyridine. The reaction conditions significantly influence the yields, with solvent choice playing a critical role .

1.2 Reaction Mechanisms

Quantum chemical calculations have been employed to understand the reaction pathways and vibrational properties of synthesized compounds. These insights aid in optimizing synthetic routes and improving yield efficiency .

Analytical Chemistry

2.1 High-Performance Liquid Chromatography (HPLC)

3-Cyano-4,6-dimethyl-2-hydroxypyridine can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

| Analytical Method | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile + Water + Acid | Isolation of impurities |

| Mass Spectrometry | Formic Acid substitution | Compatible analysis |

Pharmaceutical Applications

3.1 Drug Development

The compound's structural features make it a candidate for drug development, particularly in creating new therapeutics targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Its derivatives have shown potential as neuroprotective agents .

3.2 Toxicological Studies

Toxicological assessments indicate that this compound exhibits moderate toxicity levels, necessitating careful handling and usage in pharmaceutical formulations .

Case Studies

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of 3-cyano-4,6-dimethyl-2-pyridone demonstrated that varying the concentration of ammonium acetate significantly affected product yield. Higher concentrations led to increased yields due to enhanced catalytic activity .

Case Study 2: HPLC Method Development

Another research project developed a rapid HPLC method for analyzing this compound in biological samples. The method provided reliable quantification with minimal sample preparation time, highlighting its applicability in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 3-Cyano-4,6-dimethyl-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The hydroxyl and cyano groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Cyano-4,6-dimethyl-2-mercaptopyridine (CAS 54585-47-6)

- Structure : Replaces the hydroxyl group at position 2 with a thiol (-SH).

- Synthesis: Derived from malononitrile and acetylacetone via thiocyanoacetamide intermediates, followed by alkylation .

- Applications: Serves as a precursor for alkylthio derivatives (e.g., 3-cyano-4,6-dimethyl-2-alkylthiopyridines) and nicotinamide analogs.

- Reactivity : The thiol group enables nucleophilic substitution reactions, unlike the hydroxyl group, which may participate in hydrogen bonding or oxidation .

- Toxicity: No specific hazard data reported, suggesting a safer profile compared to the hydroxyl analog.

3-Cyano-4,6-distyrylpyridin-2(1H)-thione

- Structure : Features styryl groups at positions 4 and 6 and a thione (=S) group at position 2.

- Activity: Demonstrates potent insecticidal effects against cowpea aphids (Aphis craccivora), outperforming acetamiprid. The open-chain derivative (2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) retains higher activity due to the cyano group, whereas cyclization reduces efficacy .

- Mechanism : The thione group facilitates sulfur-based interactions with biological targets, contrasting with the hydroxyl group’s polar interactions .

3-Cyano-4,6-diaryl-2(1H)oxopyridines

- Structure : Aryl groups at positions 4 and 6 with a ketone (=O) at position 2.

- Pharmacology : Exhibits anticancer activity via inhibition of PIM1 kinase and survivin, proteins overexpressed in tumors. For example, derivatives with diphenyl groups show IC₅₀ values in the low micromolar range against cancer cell lines .

- SAR: Bulky aryl groups enhance target binding, while the cyano group stabilizes the pyridine ring .

3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine

- Structure: Diphenyl groups at positions 4 and 6, with a phenethylamino substituent at position 2.

- Specific activity data are unreported .

Table 1: Key Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine and Analogs

Biological Activity

3-Cyano-4,6-dimethyl-2-hydroxypyridine (CDHP) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . Its structure features a pyridine ring with a cyano group at position 3, hydroxyl group at position 2, and two methyl groups at positions 4 and 6. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that CDHP exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that CDHP and its derivatives can inhibit pilus biogenesis in uropathogenic bacteria, suggesting potential as an antimicrobial agent .

- Antitumor Activity : Compounds similar to CDHP have been identified as potent antitumor agents, demonstrating efficacy against various cancer cell lines .

- Anti-inflammatory Effects : Research has indicated that CDHP may act as an agonist for formyl peptide receptors, which are involved in inflammatory responses. This suggests potential applications in treating conditions like rheumatoid arthritis .

The biological activity of CDHP is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : CDHP can bind to enzymes involved in metabolic pathways, altering their activity and potentially leading to therapeutic effects.

- Receptor Modulation : The compound's hydroxyl and cyano groups enhance its binding affinity to various receptors, making it a candidate for drug development targeting specific biological pathways .

Case Studies

Several studies have explored the biological effects of CDHP:

- Study on Antimicrobial Activity : A study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives of CDHP inhibited the growth of E. coli by disrupting pilus formation, crucial for bacterial adhesion .

- Antitumor Research : In vitro studies have shown that CDHP exhibits cytotoxic effects on human cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to CDHP:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyano-4,6-dimethylpyridin-2(1H)-one | Similar pyridinone structure | Potential anti-inflammatory |

| 4-Methoxyphenylacetamide | Contains methoxy group | Analgesic properties |

| 5-Bromo-N-(pyridin-3-yl)acetamide | Contains bromine substitution | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-cyano-4,6-dimethyl-2-hydroxypyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves alkylation of 3-cyano-4,6-dimethyl-2-mercaptopyridine with alkyl halides under phase-transfer catalysis. For example, using sodium hydroxide (20% w/v) and tetrabutyl ammonium bromide as a catalyst, alkyl halides in ethanol are added dropwise at 5–10°C. Stirring for 4–5 hours followed by overnight incubation at room temperature achieves cyclization . Optimization includes adjusting alkyl chain length (e.g., C3H7 to C6H13) to influence reaction kinetics and yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H NMR : Aromatic protons on the pyridine ring appear as singlets (δ 6.69 ppm), while hydroxyl or thiol protons resonate at δ 13.80 ppm .

- IR : Stretching vibrations at 2220 cm⁻¹ confirm the cyano group, and carbonyl absorption (C=O) appears at 1671–1661 cm⁻¹ .

Elemental analysis (C, H, N%) should match calculated values within ±0.3% for purity validation .

Q. What purification methods are effective for isolating this compound intermediates?

- Methodological Answer : Crystallization from ethanol is widely used for intermediates like the potassium salt of 3-cyano-4,6-dimethylpyridine-2-thiolate. Hot filtration followed by ethanol washing removes unreacted thiourea or halide byproducts . For cyclized products (e.g., thieno[2,3-b]pyridines), column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) :

- Increasing alkyl chain length (C3H7 → C6H13) enhances lipophilicity, improving membrane permeability and activity against enzymes like PA-PB1 (anti-influenza target) .

- Substitution at position-2 (e.g., thioether vs. acetamide) modulates binding affinity. For example, 2-(alkylthio) derivatives show higher IC50 values (1.2–3.8 µM) against cancer cell lines compared to acetamide analogs . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends .

Q. What experimental designs are robust for evaluating antihyperlipidemic activity of this compound derivatives in vivo?

- Methodological Answer :

- Induction Model : Administer a hyperlipidemic cocktail (100 g cholesterol, 30 g propylthiouracil, 100 g cholic acid in 1 L peanut oil) via oral gavage (10 mL/kg body weight) thrice weekly for 2 weeks in rats .

- Treatment Groups : Divide animals into control, model, and test compound groups (n=6). Administer derivatives (e.g., 50 mg/kg/day) post-induction.

- Endpoint Analysis : Measure serum lipid profiles (total cholesterol, triglycerides, HDL/LDL) using enzymatic kits (CHOD-PAP for cholesterol, GPO-POD for triglycerides). Statistical analysis via ANOVA validates significance (p<0.05) .

Q. How can this compound derivatives be leveraged in antiviral research, particularly against influenza?

- Methodological Answer :

- Target Identification : Derivatives disrupt PA-PB1 subunit interaction in influenza polymerase. Use fluorescence polarization assays with FITC-labeled PA peptides to measure binding inhibition .

- High-Throughput Screening (HTS) : Synthesize hybrid molecules with 3-cyano-4,6-diphenylpyridine cores and amino acid side chains. Screen at 10 µM concentration in MDCK cells infected with H1N1; quantify viral load via RT-qPCR .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity assays) and culture conditions (e.g., 5% CO2, 37°C).

- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points (0.1–100 µM) to calculate IC50 via nonlinear regression (e.g., GraphPad Prism).

- Meta-Analysis : Compare data using standardized metrics (e.g., ∆∆Ct for gene expression) and exclude outliers via Grubbs’ test (α=0.05) .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Elemental Analysis (C/H/N%) |

|---|---|---|---|

| Pyridine-2-thione | 6.69 (s, 1H), 13.80 (s, 1H) | 2220 (CN), 1671 (C=O) | 58.51/4.91/17.06 (Calc.) |

| Thieno[2,3-b]pyridine | 7.15–7.20 (m, 2H) | 2221 (CN), 1594 (C=O) | 62.30/5.02/15.80 (Found) |

Table 2. Biological Activity of Selected Derivatives

| Derivative | Target (IC50, µM) | Model System | Reference |

|---|---|---|---|

| 3a (C3H7 alkylthio) | PA-PB1 (1.8) | H1N1-infected MDCK | |

| X1 (thioether) | HepG2 (2.4) | MTT assay |

Properties

IUPAC Name |

4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYMJCILWYHKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022118 | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-28-8 | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 769-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 769-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4,6-dimethylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANO-4,6-DIMETHYL-2-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTS4S2R79E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.